

## **Evaluating Fosfomycin Combination Therapy: A Guide to Checkerboard Assays**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Fosfomycin |           |
| Cat. No.:            | B15563525  | Get Quote |

The rise of multidrug-resistant (MDR) bacteria necessitates innovative therapeutic strategies. Combination therapy, leveraging the synergistic or additive effects of multiple antibiotics, presents a promising approach. **Fosfomycin**, a broad-spectrum antibiotic with a unique mechanism of action, is a compelling candidate for such combination regimens. This guide provides a comprehensive overview of using checkerboard assays to evaluate the in vitro efficacy of **fosfomycin** in combination with other antimicrobial agents, tailored for researchers, scientists, and drug development professionals.

## Performance of Fosfomycin Combinations: A Data-Driven Comparison

Checkerboard assays are a standard laboratory method to assess the interaction between two antimicrobial agents. The primary output is the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction. An FIC index of  $\leq 0.5$  typically indicates synergy, > 0.5 to 4.0 suggests additivity or indifference, and > 4.0 signifies antagonism.[1][2]

The following tables summarize the performance of various **fosfomycin** combinations against key pathogenic bacteria as determined by checkerboard assays.

Table 1: Fosfomycin Combination Efficacy against Pseudomonas aeruginosa



| Combination<br>Agent        | Synergy Rate<br>(%) | Partial<br>Synergy/Additi<br>ve Rate (%) | Antagonism<br>Rate (%) | Key Findings                                                            |
|-----------------------------|---------------------|------------------------------------------|------------------------|-------------------------------------------------------------------------|
| β-Lactams                   |                     |                                          |                        |                                                                         |
| Piperacillin-<br>tazobactam | 0                   | 100                                      | 0                      | Partial synergy<br>was observed in<br>all tested<br>isolates.[3]        |
| Ceftazidime                 | 40                  | 40                                       | 0                      | Synergistic effects were noted in a significant portion of isolates.[3] |
| Meropenem                   | 0                   | 80                                       | 0                      | Primarily partial synergy was observed.[3]                              |
| Aminoglycosides             |                     |                                          |                        |                                                                         |
| Amikacin                    | 40                  | 40                                       | 0                      | Synergy was observed in a notable number of isolates.[3]                |
| Gentamicin                  | 40                  | 40                                       | 0                      | Similar to amikacin, demonstrated synergy in many cases.[3][4]          |
| Other Agents                |                     |                                          |                        |                                                                         |
| Colistin                    | 40                  | 40                                       | 0                      | Showed synergistic potential.[3]                                        |



| Minocycline  | 40 | 40 | 0 | Demonstrated synergy in a considerable number of isolates.[3] |
|--------------|----|----|---|---------------------------------------------------------------|
| Levofloxacin | 0  | 80 | 0 | Predominantly partial synergy was observed.[3]                |

Table 2: Fosfomycin Combination Efficacy against Acinetobacter baumannii



| Combination<br>Agent        | Synergy Rate<br>(%) | Partial<br>Synergy/Additi<br>ve Rate (%) | Antagonism<br>Rate (%) | Key Findings                                                                                |
|-----------------------------|---------------------|------------------------------------------|------------------------|---------------------------------------------------------------------------------------------|
| β-Lactams                   |                     |                                          |                        |                                                                                             |
| Piperacillin-<br>tazobactam | 60                  | 40                                       | 0                      | High rates of synergy were observed.[3]                                                     |
| Meropenem                   | 20                  | 80                                       | 0                      | Mostly partial synergy was noted.[3]                                                        |
| Sulbactam                   | 74                  | 26                                       | 0                      | A strong synergistic effect was demonstrated against carbapenem- resistant isolates. [1][2] |
| Aminoglycosides             |                     |                                          |                        |                                                                                             |
| Amikacin                    | 40                  | 60                                       | 0                      | Synergy was frequently observed.[3]                                                         |
| Gentamicin                  | 20                  | 80                                       | 0                      | Primarily partial<br>synergy was<br>seen.[3]                                                |
| Other Agents                |                     |                                          |                        |                                                                                             |
| Colistin                    | 40                  | 60                                       | 0                      | Demonstrated good synergistic activity.[3]                                                  |
| Minocycline                 | 20                  | 80                                       | 0                      | Mainly partial<br>synergy was<br>observed.[5]                                               |



| Levofloxacin 20 80 0 common | Levofloxacin |    |    |   | Partial synergy       |
|-----------------------------|--------------|----|----|---|-----------------------|
| common                      |              | 20 | 80 | 0 | was the most          |
|                             |              | 20 | 00 | J | common<br>outcome.[3] |

Table 3: Fosfomycin Combination Efficacy against Klebsiella pneumoniae

| Combination<br>Agent | Synergy Rate<br>(%) | Partial<br>Synergy/Additi<br>ve Rate (%) | Antagonism<br>Rate (%) | Key Findings                                                                            |
|----------------------|---------------------|------------------------------------------|------------------------|-----------------------------------------------------------------------------------------|
| Carbapenems          |                     |                                          |                        |                                                                                         |
| Meropenem            | 95                  | 5                                        | 0                      | A very high rate<br>of synergy was<br>observed against<br>KPC-producing<br>isolates.[6] |
| Tetracyclines        |                     |                                          |                        |                                                                                         |
| Tigecycline          | 13.3 - 16.7         | 30.0 - 36.7                              | 0                      | Synergy was observed in a subset of KPC-producing isolates.[7]                          |
| Polymyxins           |                     |                                          |                        |                                                                                         |
| Colistin             | 10                  | 80                                       | 10                     | Synergy was infrequent, with some antagonism reported.[6]                               |

Table 4: Fosfomycin Combination Efficacy against Staphylococcus aureus



| Combination<br>Agent | Synergy Rate<br>(%) | Additive/Indiff<br>erence Rate<br>(%) | Antagonism<br>Rate (%) | Key Findings                                                                         |
|----------------------|---------------------|---------------------------------------|------------------------|--------------------------------------------------------------------------------------|
| Cephalosporins       |                     |                                       |                        |                                                                                      |
| Ceftaroline          | 100                 | 0                                     | 0                      | Consistent synergy was demonstrated against all tested isolates, including MRSA. [8] |
| Cefazolin            | 100                 | 0                                     | 0                      | Synergy was observed in all tested strains.[8]                                       |
| Glycopeptides        |                     |                                       |                        |                                                                                      |
| Vancomycin           | 0                   | 100                                   | 0                      | No synergistic interaction was observed.[8]                                          |
| Lipopeptides         |                     |                                       |                        |                                                                                      |
| Daptomycin           | 39                  | 61                                    | 0                      | Synergy was observed in a portion of the tested isolates. [8]                        |
| Oxazolidinones       |                     |                                       |                        |                                                                                      |
| Linezolid            | 89                  | 11                                    | 0                      | A high rate of<br>synergy was<br>demonstrated.[8]                                    |

# Experimental Protocol: The Checkerboard Microdilution Assay



This section provides a detailed methodology for performing a checkerboard assay to determine the synergistic potential of **fosfomycin** in combination with another antimicrobial agent.

- 1. Materials:
- 96-well microtiter plates
- Fosfomycin powder (with Glucose-6-Phosphate for testing against certain organisms)
- · Second antimicrobial agent powder
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum (adjusted to 0.5 McFarland standard)
- Sterile reservoirs
- Multichannel and single-channel pipettes
- Incubator (35°C ± 2°C)
- Microplate reader (optional, for spectrophotometric reading)
- 2. Preparation of Antimicrobial Stock Solutions:
- Prepare stock solutions of **fosfomycin** and the second antibiotic in an appropriate solvent (e.g., sterile distilled water or as recommended by the manufacturer) at a concentration that is at least four times the highest concentration to be tested.
- Perform serial two-fold dilutions of each stock solution to create a range of concentrations.
- 3. Plate Setup:
- Dispense 50 μL of CAMHB into each well of a 96-well plate.
- Along the x-axis (e.g., columns 1-10), create serial dilutions of fosfomycin. Add 50 μL of the highest fosfomycin concentration to column 1, mix, and transfer 50 μL to column 2,



continuing this two-fold dilution across to column 10. Discard the final 50  $\mu$ L from column 10. Column 11 will serve as the growth control for the second antibiotic, and column 12 will be the growth control for **fosfomycin** alone.

- Along the y-axis (e.g., rows A-G), create serial dilutions of the second antibiotic. Add 50 μL of
  the highest concentration of the second antibiotic to row A, mix, and transfer 50 μL to row B,
  continuing this two-fold dilution down to row G. Discard the final 50 μL from row G. Row H
  will serve as the growth control for **fosfomycin**.
- This setup results in a checkerboard pattern where each well (except for the control wells)
   contains a unique combination of concentrations of the two antibiotics.
- 4. Inoculation and Incubation:
- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in CAMHB. This should then be diluted to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in the wells.
- Add 100 μL of the prepared bacterial inoculum to each well of the microtiter plate.
- The final volume in each well will be 200 μL.
- Incubate the plate at 35°C for 16-20 hours under aerobic conditions.[9]
- 5. Determination of Minimum Inhibitory Concentration (MIC):
- After incubation, determine the MIC of each antibiotic alone and in combination. The MIC is
  the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
- The MIC of each drug alone can be determined from the wells in row H (for **fosfomycin**) and column 11 (for the second antibiotic).
- The MIC of the combination is the concentration of each drug in the first well showing no growth in the checkerboard.
- 6. Calculation of the Fractional Inhibitory Concentration (FIC) Index:



- The FIC index is calculated using the following formula:[10][11] FIC Index = FIC of Drug A + FIC of Drug B Where:
  - FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
  - FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

#### 7. Interpretation of Results:

• Synergy: FIC Index ≤ 0.5

Additive/Indifference: 0.5 < FIC Index ≤ 4.0</li>

• Antagonism: FIC Index > 4.0

### **Visualizing the Workflow and Logic**

Diagram 1: Checkerboard Assay Workflow



Click to download full resolution via product page

Caption: Workflow of the checkerboard assay for evaluating antibiotic combinations.

Diagram 2: FIC Index Interpretation Logic





Click to download full resolution via product page

Caption: Decision logic for interpreting the Fractional Inhibitory Concentration (FIC) index.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Evaluation of Fosfomycin-Sulbactam Combination Therapy against Carbapenem-Resistant Acinetobacter baumannii Isolates in a Hollow-Fibre Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Evaluation of the Bactericidal Activity of Fosfomycin in Combination with Selected Antimicrobial Comparison Agents Tested against Gram-Negative Bacterial Strains by Using Time-Kill Curves PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antibacterial activity of combinations of fosfomycin, minocycline and polymyxin B on pan-drug-resistant Acinetobacter baumannii PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]



- 7. Synergy Testing by E-Test and Microdilution Checkerboard for Fosfomycin Combined with Tigecycline against KPC-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of fosfomycin alone and in combination against Staphylococcus aureus with reduced susceptibility or resistance to methicillin, vancomycin, daptomycin or linezolid PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Fractional inhibitory concentration (FIC) index REVIVE [revive.gardp.org]
- To cite this document: BenchChem. [Evaluating Fosfomycin Combination Therapy: A Guide to Checkerboard Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563525#using-checkerboard-assays-to-evaluate-fosfomycin-combination-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com